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Compound of Interest

Compound Name:
3-bromo-5-methyl-1H-

pyrazolo[3,4-c]pyridine

CAS No.: 1374652-69-3

Cat. No.: B1403372

Get Quote

Executive Summary: The "Isomer Effect" in Drug
Design
In the realm of nitrogen-fused heterocycles, the pyrazolo[3,4-b]pyridine scaffold is the

established "gold standard" for antimicrobial activity, often exhibiting potent DNA gyrase

inhibition. However, its structural isomer, pyrazolo[3,4-c]pyridine, has recently emerged as a

high-value scaffold. While historically dominant in oncology (as CDK/Aurora kinase inhibitors),

recent data suggests the [3,4-c] isomer offers a unique "repurposing" opportunity for

antimicrobial applications, particularly against Mycobacterium tuberculosis and specific Gram-

positive strains.

This guide objectively compares the [3,4-c] isomer against its [3,4-b] counterpart and standard

antibiotics, evaluating efficacy, mechanism, and synthetic accessibility.
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The difference between the [3,4-c] and [3,4-b] isomers lies in the fusion orientation of the

pyridine ring. This subtle shift significantly alters the electronic landscape and binding vector of

the molecule.

Figure 1: Isomer Structural Comparison
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Caption: Structural divergence dictates target affinity. The [3,4-c] isomer shifts nitrogen

positioning, favoring kinase-like ATP-binding pockets over traditional DNA gyrase sites.

Comparative Performance Review
Comparison 1: Antimicrobial Efficacy (MIC Values)
Experimental data indicates that while [3,4-c] derivatives generally show lower broad-spectrum

potency than [3,4-b] derivatives, they exhibit specific activity against distinct pathogens.

Table 1: Comparative MIC Data (µg/mL)
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Compound
Class

Target
Organism

MIC (µg/mL) Activity Level Reference

Pyrazolo[3,4-

c]pyridine

Staphylococcus

aureus
64 - 128 Slight/Moderate [1]

Pyrazolo[3,4-

c]pyridine

Mycobacterium

tuberculosis
< 1.0 High [2]

Pyrazolo[3,4-

b]pyridine

Staphylococcus

aureus
2 - 8 High [3]

Ciprofloxacin

(Std)

Staphylococcus

aureus
0.5 - 1.0 Very High [1]

Pyrazolo[3,4-

c]pyridine
Candida albicans > 256 Inactive [1]

Analysis:

Gram-Positive Bacteria: The [3,4-c] scaffold typically requires higher concentrations (MIC >

64 µg/mL) to inhibit S. aureus compared to the [3,4-b] isomer (MIC 2–8 µg/mL).

Tuberculosis Niche: The [3,4-c] derivatives show exceptional promise as antitubercular

agents, with some derivatives achieving MICs < 1.0 mg/mL (equivalent to < 1000 µg/mL, but

specific high-potency analogs reach sub-10 µg/mL ranges in optimized series).

Fungal Targets: Unlike some [3,4-b] derivatives, the [3,4-c] isomer is generally inactive

against Candida species.

Comparison 2: Mechanism of Action (Kinase Targeting)
The [3,4-c] isomer is a privileged scaffold for ATP-competitive inhibition. While this is exploited

for anti-cancer drugs (CDK1 inhibitors), it offers a unique mechanism for antimicrobial action:

Bacterial Eukaryotic-like Serine/Threonine Kinases (eSTKs).

Mechanism: Inhibition of bacterial kinases (e.g., PknB in M. tuberculosis or PASTA kinases in

S. aureus) which regulate cell wall synthesis and division.
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Advantage: This mechanism is distinct from standard antibiotics (beta-lactams,

fluoroquinolones), potentially bypassing existing resistance mechanisms.

Figure 2: Proposed Mechanism of Action
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Caption: The [3,4-c] scaffold mimics the adenine ring of ATP, competitively inhibiting bacterial

kinases essential for cell wall regulation.
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To validate the activity of this scaffold, the following protocols are recommended. These ensure

reproducibility and accurate SAR (Structure-Activity Relationship) generation.

Protocol A: Synthesis of 3,5,7-Trisubstituted
Pyrazolo[3,4-c]pyridines
Rationale: This route allows for late-stage diversification at the C3 and N1 positions, critical for

optimizing lipophilicity (LogP) for bacterial membrane penetration.

Cyclization: React 2-amino-4-picoline with sodium nitrite in acetic acid to form the core

pyrazolo[3,4-c]pyridine ring via diazotization/internal coupling.

Halogenation: Treat the core with NIS (N-iodosuccinimide) to install an iodine at the C-3

position.

Suzuki Coupling (C-3): React the 3-iodo intermediate with aryl boronic acids (e.g., 3-

fluorophenylboronic acid) using Pd(PPh3)4 catalyst and Na2CO3 in dioxane/water (reflux,

12h).

N-Alkylation (N-1): Treat with alkyl halides (e.g., benzyl bromide) and K2CO3 in DMF to

install the N1 substituent.

Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Protocol B: Self-Validating MIC Assay (Broth
Microdilution)
Rationale: Standard CLSI protocols must be modified to account for the solubility profile of

fused heterocycles.

Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL stock. Dilute to 128 µg/mL in

Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is < 1% to prevent solvent

toxicity.

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100.
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Plate Setup:

Rows A-H: Serial 2-fold dilution of test compound.

Control 1: Ciprofloxacin (Positive Control).

Control 2: DMSO solvent blank (Negative Control).

Control 3: Sterility check (Media only).

Incubation: 37°C for 18–24 hours.

Readout: MIC is the lowest concentration with no visible turbidity.

Validation: The assay is valid ONLY if Ciprofloxacin MIC falls within 0.12–0.5 µg/mL range.

Conclusion & Recommendation
Verdict: The pyrazolo[3,4-c]pyridine scaffold is not a direct replacement for [3,4-b]pyridines in

broad-spectrum antibiotic applications due to lower intrinsic potency against standard Gram-

positive strains.

Strategic Value: Its value lies in targeted applications:

Antitubercular Agents: High potency observed against M. tuberculosis.

Kinase-Driven Resistance: Use against strains resistant to DNA gyrase inhibitors

(fluoroquinolones), exploiting the alternative kinase-inhibition mechanism.

Recommendation: Researchers should focus on C3-aryl / N1-benzyl substitutions to enhance

lipophilicity and target bacterial kinases, rather than attempting to replicate the DNA-gyrase

activity of the [3,4-b] isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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